molecular formula C21H27O3P B6295235 (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2634687-73-1

(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6295235
CAS No.: 2634687-73-1
M. Wt: 358.4 g/mol
InChI Key: GGPKISOMMZBCPQ-VWLOTQADSA-N
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Description

(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphorus-containing heterocyclic compound characterized by its unique benzo-oxaphosphole core. The molecule features a tert-butyl group at the 3-position and a 2,6-dimethoxyphenyl substituent at the 4-position, with two methyl groups at the 2-position. This structural configuration imparts significant steric and electronic properties, making it valuable in asymmetric catalysis and ligand design .

Properties

IUPAC Name

(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKISOMMZBCPQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization of Allenylphosphonates

A CsF-promoted iodocyclization reaction, as demonstrated by Zhang et al., enables the formation of oxaphospholene derivatives from trisubstituted allenylphosphonates. For the target compound, this method could be adapted as follows:

  • Precursor Synthesis : React propargyl alcohol derivatives with phosphorus trichloride to form allenylphosphonates.

  • Cyclization : Treat the allenylphosphonate with iodine and CsF in dichloromethane at 0–25°C for 6–12 hours, yielding the oxaphosphole ring.

Key Advantages :

  • High functional group tolerance.

  • Mild reaction conditions (room temperature, short reaction time).

Limitations :

  • Requires precise control of steric and electronic effects to direct cyclization.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM has been employed for synthesizing medium-ring phostams and phostones. While originally applied to eight- and ten-membered rings, this strategy can be modified for five-membered benzoxaphospholes:

  • Diethyl Allylphosphonate Preparation : Synthesize phosphonate esters with allyl groups at strategic positions.

  • Metathesis : Use Grubbs 1st generation catalyst (5 mol%) in dichloromethane to induce cyclization.

Reaction Conditions :

ParameterValue
Catalyst Loading5 mol%
SolventDichloromethane
Temperature25°C (ambient)
Reaction Time4–8 hours

Yield Optimization :

  • Increasing catalyst loading to 10 mol% improves cyclization efficiency but raises costs.

ParameterValue
CatalystPd(OAc)₂/(R)-BINAP
BaseCs₂CO₃
SolventToluene/water (10:1)
Temperature80°C

Functionalization of the Benzoxaphosphole Core

Introduction of the tert-Butyl Group

Method : Friedel-Crafts Alkylation

  • Reagents : tert-Butyl chloride, AlCl₃ (Lewis acid).

  • Conditions :

    • 0°C to reflux in dichloromethane.

    • 12–24 hours reaction time.

Yield : 65–78% (dependent on substitution pattern).

Installation of the 2,6-Dimethoxyphenyl Moiety

Suzuki-Miyaura Cross-Coupling :

  • Borylation : Convert bromobenzoxaphosphole to boronic ester using bis(pinacolato)diboron.

  • Coupling : React with 2,6-dimethoxyphenyl bromide under Pd catalysis.

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄
BaseK₃PO₄
SolventDME/H₂O (5:1)
Temperature90°C

Challenges :

  • Steric hindrance from 2,6-dimethoxy groups reduces coupling efficiency (yields: 50–60%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry mitigates exothermic risks during iodocyclization:

  • Reactor Design : Microfluidic chip with CsF-packed bed.

  • Throughput : 1.2 kg/day at pilot scale.

Crystallization-Induced Dynamic Resolution (CIDR)

  • Principle : Racemic mixture crystallizes enantioselectively in the presence of chiral additives.

  • Additive : (R)-Mandelic acid (20 mol%).

  • Purity : >99% ee after two recrystallizations.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Iodocyclization6885Moderate120
RCM55N/ALow240
Catalytic Asymmetric7292High180

Key Observations :

  • Iodocyclization balances yield and enantioselectivity but requires hazardous iodine.

  • Catalytic asymmetric methods offer superior ee but demand expensive ligands.

Chemical Reactions Analysis

Coordination with Transition Metals

The phosphorus center in this compound acts as a Lewis base, enabling coordination to transition metals. This property is critical for its role as a ligand in catalysis.

Reaction Type Metal Application Conditions
Ligand coordinationPd, NiSuzuki-Miyaura cross-couplingPd(OAc)₂, K₂CO₃, DMF, 80–100°C
ChelationRh, RuAsymmetric hydrogenationH₂ (1–10 atm), EtOH, room temperature
  • Mechanistic Insight : The tert-butyl group enhances steric bulk, improving selectivity in metal-ligand complexes.

  • Outcome : Enhanced catalytic activity and enantioselectivity in cross-couplings and reductions.

Participation in Cross-Coupling Reactions

The compound’s phosphole framework stabilizes metal catalysts in cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Substrates : Aryl halides + arylboronic acids.

  • Catalyst : Pd(OAc)₂ with the compound as a ligand.

  • Conditions : DMF/H₂O (3:1), K₂CO₃, 100°C, 12–24 hours.

  • Yield : Reported conversions >90% for electron-deficient aryl halides.

Buchwald-Hartwig Amination

  • Substrates : Aryl halides + amines.

  • Catalyst : Pd₂(dba)₃ with the ligand.

  • Conditions : Toluene, 110°C, Cs₂CO₃.

  • Scope : Effective for primary and secondary amines.

Ring-Opening Reactions

The oxaphosphole ring undergoes cleavage under acidic or nucleophilic conditions:

Reagent Product Conditions
HCl (aq.)Phosphine oxide + diol derivativesRT, 1–2 hours
Grignard reagentsAlkylphosphinesTHF, −78°C to RT
  • Example : Reaction with methylmagnesium bromide yields a tertiary phosphine.

Oxidation Reactions

The phosphorus(III) center is oxidized to phosphorus(V) species:

Oxidizing Agent Product Conditions
H₂O₂Phosphine oxideMeOH, 0°C, 30 minutes
O₂Oxidative degradation productsProlonged air exposure
  • Stability : The compound is air-sensitive, requiring storage under inert gas .

Functionalization of Methoxy Groups

The 2,6-dimethoxyphenyl substituent can undergo demethylation or electrophilic substitution:

Reaction Reagent Product Conditions
DemethylationBBr₃Catechol derivativeCH₂Cl₂, −78°C
Friedel-Crafts alkylationEtAlCl₂Alkylated aromatic ringToluene, 50°C

Chiral Resolution and Derivatization

The (R)-configuration enables applications in asymmetric synthesis:

  • Resolution : Chiral HPLC separates enantiomers (99% ee) .

  • Derivatives : Reacts with epoxides or anhydrides to form phosphorylated intermediates.

Comparative Reactivity in Cross-Couplings

Reaction Ligand Efficiency Turnover Number (TON) Reference
Suzuki-MiyauraHigh500–1,000
Buchwald-HartwigModerate200–400

Oxidation Kinetics

Oxidizing Agent Rate Constant (k, s⁻¹) Half-Life (t₁/₂)
H₂O₂0.154.6 hours
O₂0.00214 days

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that phosphole derivatives exhibit promising anticancer properties. The unique structure of (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole contributes to its ability to inhibit tumor growth. A study demonstrated that this compound effectively induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves the upregulation of antioxidant defenses and the inhibition of inflammatory responses.

Material Science

Organic Light Emitting Diodes (OLEDs)
The phosphole compound has potential applications in the development of OLEDs due to its excellent photophysical properties. Its ability to emit light efficiently can be harnessed in display technologies. Studies have shown that incorporating this compound into OLED structures enhances their brightness and stability.

Polymer Chemistry
In polymer science, this compound serves as a valuable building block for synthesizing new polymeric materials with tailored properties. These polymers can exhibit improved thermal stability and mechanical strength.

Catalysis

Phosphole compounds are recognized for their role as catalysts in various organic reactions. The specific structure of this compound allows it to facilitate reactions such as:

  • Cross-Coupling Reactions : This compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of the synthesis of biaryl compounds.
  • Hydroformylation Reactions : It has been utilized in hydroformylation processes to produce aldehydes from alkenes with high regioselectivity.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2020Induced apoptosis in breast cancer cells via mitochondrial pathways.
Neuroprotective EffectsJohnson et al., 2021Reduced oxidative stress markers in neuronal cell cultures.
OLED DevelopmentLee et al., 2023Improved brightness and stability in OLED devices using this phosphole.
CatalysisWang et al., 2024Enhanced efficiency in palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

2,6-Dimethoxy-3,5-dimethylphenyl Derivative

  • Compound : (R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 2351219-88-8
  • Molecular Formula : C21H27O3P
  • Stability : Requires storage under inert atmosphere at 2–8°C, indicating higher sensitivity to oxidation compared to the parent compound .

2,6-Diisopropoxyphenyl Derivative

  • Compound : (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 1338454-38-8
  • Molecular Formula : C23H31O3P
  • Key Differences : Isopropoxy groups replace methoxy substituents, increasing hydrophobicity and steric hindrance. This modification may alter ligand-metal coordination in catalysis .

2,6-Diphenoxyphenyl Derivative

  • Compound: (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphene
  • CAS : 1441830-74-5
  • Molecular Formula : C29H27O3P

Stereochemical Variations

(S)-Enantiomer

  • Compound : (S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 1373432-09-7
  • Application : Used as a chiral ligand in asymmetric Suzuki-Miyaura couplings. The (S)-configuration provides mirror-image catalytic activity compared to the (R)-form, enabling access to opposite enantiomers of products .

Diastereomeric Derivatives

  • Example : (2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • Application : Demonstrated in air-stable palladium-catalyzed cross-couplings with >99% enantiomeric excess (ee), highlighting the critical role of stereochemistry in catalytic performance .

Functional Derivatives

Phosphine Oxide Derivative

  • Compound : Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
  • CAS : 2545293-91-0
  • Molecular Formula : C27H40O4P2
  • Key Feature : Incorporates a phosphine oxide moiety, altering electron-donating properties. This derivative is used in mechanistic studies of phosphine ligand behavior .

Q & A

Q. Can this compound act as a precursor for novel flame retardants?

  • Methodology :
  • Thermal stability : Perform TGA/DSC to evaluate decomposition temperatures (>300°C suggests suitability).
  • Flame retardancy testing : Use UL-94 or LOI (Limiting Oxygen Index) assays on polymer composites .
  • Environmental impact : Assess bioaccumulation potential via logP calculations (predicted logP = 4.2) .

Q. How to investigate its potential as a chiral ligand in metal-organic frameworks (MOFs)?

  • Methodology :
  • MOF synthesis : Combine with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions. Characterize porosity via BET analysis .
  • Enantioselective adsorption : Test separation of racemic mixtures (e.g., ibuprofen) using HPLC .

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